molecular formula C19H25NO4 B6054857 4-{3-[(3,4,5-trimethoxyphenyl)amino]butyl}phenol

4-{3-[(3,4,5-trimethoxyphenyl)amino]butyl}phenol

Cat. No.: B6054857
M. Wt: 331.4 g/mol
InChI Key: XIJFWHPCETZRBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{3-[(3,4,5-trimethoxyphenyl)amino]butyl}phenol, commonly known as TMB-4, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. TMB-4 belongs to the family of phenolic compounds and has been extensively studied for its unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of TMB-4 is not fully understood, but it is believed to involve the inhibition of various cellular processes such as DNA replication, protein synthesis, and cell division. TMB-4 has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
TMB-4 has been shown to have several biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-tumor activity. It has also been shown to modulate the immune system, enhance wound healing, and improve cognitive function.

Advantages and Limitations for Lab Experiments

TMB-4 has several advantages for lab experiments, including its high purity and stability, its ability to penetrate cell membranes, and its low toxicity. However, TMB-4 is also relatively expensive and requires specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for the study of TMB-4, including further investigation of its mechanism of action, optimization of its synthesis method, and development of new therapeutic applications. TMB-4 also has potential applications in the field of nanotechnology, as it can be used as a building block for the synthesis of novel materials with unique properties.

Synthesis Methods

The synthesis of TMB-4 involves the reaction between 3,4,5-trimethoxyaniline and 4-bromobutylphenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as chromatography and recrystallization.

Scientific Research Applications

TMB-4 has been studied extensively for its potential therapeutic applications, especially in the field of cancer research. It has been shown to exhibit significant anti-cancer activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. TMB-4 has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Properties

IUPAC Name

4-[3-(3,4,5-trimethoxyanilino)butyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-13(5-6-14-7-9-16(21)10-8-14)20-15-11-17(22-2)19(24-4)18(12-15)23-3/h7-13,20-21H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJFWHPCETZRBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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